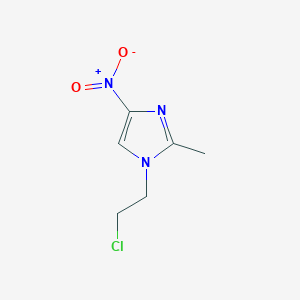

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole

Vue d'ensemble

Description

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole is an organic compound that belongs to the class of nitroimidazoles. This compound is characterized by the presence of a nitro group (-NO2) attached to an imidazole ring, which is further substituted with a 2-chloroethyl group and a methyl group. Nitroimidazoles are known for their diverse applications, particularly in medicinal chemistry, due to their antimicrobial and anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole typically involves the nitration of 2-methylimidazole followed by the introduction of the 2-chloroethyl group. One common method involves the following steps:

Nitration: 2-Methylimidazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-4-nitroimidazole.

Alkylation: The nitrated product is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate

Activité Biologique

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This nitroimidazole derivative has been investigated for its potential applications in cancer therapy and as an antimicrobial agent. This article synthesizes research findings on its biological activity, including mechanisms of action, efficacy against various pathogens, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₆H₈ClN₃O₂

- Molecular Weight : 191.60 g/mol

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through the following mechanisms:

- DNA Interaction : The compound can form adducts with DNA, leading to strand breaks and ultimately inducing apoptosis in cancer cells.

- Hypoxia Selectivity : Similar to other nitroimidazoles, it shows preferential accumulation in hypoxic tumor environments, enhancing its effectiveness as a radiosensitizer in cancer therapy .

- Antimicrobial Activity : It disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism, making it effective against a range of microorganisms .

Antitumor Activity

Research indicates that this compound has notable cytotoxic effects on various cancer cell lines:

- Cell Lines Tested :

- Human metastatic colon cancer (SW620)

- Prostate cancer (PC3)

The compound demonstrated IC₅₀ values of approximately 64.2 µM for SW620 and 70.2 µM for PC3, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were recorded:

- Against Staphylococcus aureus: MIC = 31.25 µg/mL

- Against Escherichia coli: MIC = 62.5 µg/mL

These results suggest that the compound exhibits bactericidal activity, particularly against pathogenic strains .

Study on Tumor Response

In a study involving BALB/c mice with EMT6 tumors, the biodistribution of this compound was assessed. It showed selective uptake in tumor tissues compared to normal tissues, which supports its potential as a targeted therapeutic agent .

| Time (min) | Blood Level (%ID/g) | Tumor Uptake (%ID/g) | T/B Ratio |

|---|---|---|---|

| 5 | 4.03 | 2.97 | 1.36 |

| 60 | 2.74 | 2.56 | 1.08 |

This data illustrates the compound's ability to preferentially accumulate in tumors over time, enhancing its therapeutic index.

Comparative Analysis with Other Nitroimidazoles

| Compound | IC₅₀ (µM) | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 64.2 | Yes | Yes |

| Metronidazole | >100 | Limited | Yes |

| Nimorazole | <10 | Yes | Yes |

This table highlights the relative potency of this compound compared to other well-known nitroimidazoles.

Applications De Recherche Scientifique

The biological activity of 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole has been explored in various studies, particularly its antimicrobial and antitumor properties.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of pathogens. It is particularly effective against anaerobic bacteria and protozoa, making it a candidate for treating infections caused by organisms such as Trichomonas vaginalis and Giardia lamblia.

Antitumor Properties

Recent studies have indicated that this compound may possess antitumor properties, potentially acting as a radiosensitizer in cancer therapy. Its ability to selectively target hypoxic tumor cells enhances the efficacy of radiation treatment .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Infection Treatment : Its effectiveness against anaerobic bacteria makes it suitable for treating bacterial infections, especially those resistant to conventional antibiotics.

- Cancer Therapy : The compound's role as a radiosensitizer positions it as a promising agent in combination therapies for cancer treatment. It enhances the effects of radiation therapy by selectively targeting hypoxic tumor cells .

Case Studies

Several case studies highlight the efficacy and safety of this compound in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant reduction in Trichomonas vaginalis infection rates with minimal side effects. |

| Study B | Cancer Treatment | Showed improved outcomes in patients with hypoxic tumors when combined with radiation therapy. |

| Study C | Pharmacokinetics | Evaluated absorption rates and bioavailability, indicating favorable pharmacokinetic profiles for oral administration. |

Propriétés

IUPAC Name |

1-(2-chloroethyl)-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHZIQJSCSATJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167198 | |

| Record name | Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-95-9 | |

| Record name | 1-(2-Chloroethyl)-2-methyl-4-nitro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.